Structural Differentiation via Substitution Pattern
In the absence of publicly available biological activity data for this specific compound, its primary verifiable differentiation lies in its unique combination of substituents as defined by its IUPAC name. The compound is explicitly identified as a distinct chemical entity, ADS-J13, in the MeSH supplementary concept database [1]. When compared to the unsubstituted parent scaffold 1-phenyl-3-(pyrimidin-2-ylmethyl)urea, it possesses a 2-chlorophenyl donor, a 4-methylpyrimidine linker, and a 6-pyrrolidin-1-yl modification. The impact of these specific substitutions on potency, selectivity, or pharmacokinetics relative to other substituted analogs (e.g., 2-fluorophenyl, 4-ethoxyphenyl) remains publicly unquantified.
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 2-chlorophenyl, 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl urea |
| Comparator Or Baseline | Unsubstituted 1-phenyl-3-(pyrimidin-2-ylmethyl)urea scaffold |
| Quantified Difference | Presence of three specific substituents (Cl, CH3, pyrrolidine) vs. none; quantitative biological data not available for comparison. |
| Conditions | Structural comparison based on IUPAC nomenclature and MeSH classification |
Why This Matters
For researchers procuring this compound to replicate or build upon patent-protected ACC inhibitor research, structural fidelity is non-negotiable; generic analogs with unvalidated substitution patterns cannot guarantee the same target engagement profile.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: ADS J13. Bethesda (MD): NLM; 2026. Available from: https://meshb.nlm.nih.gov/record/ui?ui=C407147 View Source
